3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,5-ditert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine under appropriate conditions to yield the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: This compound is a selective inhibitor of glutaminase-1 and has shown potent antitumor activity.
1-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide:
Properties
IUPAC Name |
3,5-ditert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-8-15-21-22-17(24-15)20-16(23)12-9-13(18(2,3)4)11-14(10-12)19(5,6)7/h9-11H,8H2,1-7H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTQJFKOMZQZSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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